molecular formula C10H14O B15072465 Spiro[4.5]dec-9-EN-7-one CAS No. 402857-87-8

Spiro[4.5]dec-9-EN-7-one

Cat. No.: B15072465
CAS No.: 402857-87-8
M. Wt: 150.22 g/mol
InChI Key: DVRCSPMPHJUHJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Spiro[4.5]dec-9-EN-7-one is a spirocyclic compound characterized by a unique structure where two rings share a single common atom. This compound is part of the spiro[4.5]decane family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spiro[4.5]dec-9-EN-7-one typically involves the cyclization of appropriate precursors. One common method is the dialkylation of an activated carbon center using dihalides or dilithio reagents . Another approach involves the pinacol-pinacolone rearrangement, which is employed in the preparation of spiro[4.5]decane derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The specific methods and conditions can vary depending on the desired scale and application .

Chemical Reactions Analysis

Types of Reactions

Spiro[4.5]dec-9-EN-7-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or alcohols, while reduction can yield alkanes or alcohols .

Scientific Research Applications

Spiro[4.5]dec-9-EN-7-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of spiro[4.5]dec-9-EN-7-one involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The specific pathways involved depend on the particular application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Spiro[4.5]dec-9-EN-7-one is unique due to its specific ring structure and the types of reactions it can undergo. Its versatility in chemical reactions and applications in various fields make it a valuable compound for research and industrial use .

Properties

CAS No.

402857-87-8

Molecular Formula

C10H14O

Molecular Weight

150.22 g/mol

IUPAC Name

spiro[4.5]dec-9-en-7-one

InChI

InChI=1S/C10H14O/c11-9-4-3-7-10(8-9)5-1-2-6-10/h3,7H,1-2,4-6,8H2

InChI Key

DVRCSPMPHJUHJP-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)CC(=O)CC=C2

Origin of Product

United States

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